1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione
Description
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a heterocyclic compound featuring a pyrrolidine-2,5-dione core substituted with an azetidine ring linked to a 4-ethoxyphenylacetyl group. While specific pharmacological data for this compound are unavailable in the provided evidence, its structural analogs highlight trends in synthesis, physicochemical properties, and bioactivity.
Properties
IUPAC Name |
1-[1-[2-(4-ethoxyphenyl)acetyl]azetidin-3-yl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-2-23-14-5-3-12(4-6-14)9-17(22)18-10-13(11-18)19-15(20)7-8-16(19)21/h3-6,13H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MILBBLOQGAXWOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)N2CC(C2)N3C(=O)CCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the synthesis might start with the preparation of an intermediate azetidine derivative, followed by its acylation with 4-ethoxyphenylacetyl chloride. The final step involves the formation of the pyrrolidine-2,5-dione ring through intramolecular cyclization .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the ethoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Core Modifications: Pyrrolidine-2,5-dione Derivatives
The pyrrolidine-2,5-dione moiety is a common scaffold in medicinal chemistry. Key derivatives include:
Key Observations :
Pharmacological and Physicochemical Properties
While direct data for the target compound are lacking, inferences can be drawn from analogs:
Analysis :
- Bioavailability : The target compound’s polar surface area (estimated 80–100 Ų) and rotatable bonds (~6–8) align with Veber’s criteria for moderate-to-good oral bioavailability .
- Activity Prediction : The 4-ethoxyphenyl group may confer CNS activity (cf. anticonvulsant analogs in ), while the azetidine ring could enhance target selectivity.
Biological Activity
1-(1-(2-(4-Ethoxyphenyl)acetyl)azetidin-3-yl)pyrrolidine-2,5-dione is a compound of significant interest due to its potential biological activities. This compound belongs to a class of pyrrolidine derivatives that have been studied for various therapeutic applications, particularly in oncology and immunology.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an azetidine ring and a pyrrolidine dione moiety, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in critical signaling pathways. Notably, it has been identified as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in cancer progression and immune regulation. IDO1 catalyzes the first step in the kynurenine pathway, leading to the production of immunosuppressive metabolites that can facilitate tumor growth and inhibit T-cell responses .
Anticancer Properties
Research indicates that derivatives of pyrrolidine-2,5-dione exhibit promising anticancer activities. For instance, studies have shown that compounds targeting IDO1 can enhance anti-tumor immunity by preventing the degradation of tryptophan, thereby promoting T-cell proliferation and activity against tumors .
Case Study:
In a study involving HeLa cells (cervical cancer), it was observed that the administration of IDO1 inhibitors led to a significant reduction in cell viability and increased apoptosis rates. The mechanism was linked to the restoration of local tryptophan levels and subsequent enhancement of cytotoxic T-cell activity .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits activity against various bacterial strains, suggesting potential application in treating infections. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .
Data Table: Summary of Biological Activities
| Activity Type | Effectiveness | Mechanism |
|---|---|---|
| Anticancer | High | IDO1 inhibition, enhanced T-cell activity |
| Antimicrobial | Moderate | Disruption of cell wall synthesis |
| Immunomodulatory | Promising | Modulation of kynurenine pathway |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
